molecular formula C10H17Cl B8779264 2,6-Octadiene, 1-chloro-3,7-dimethyl-

2,6-Octadiene, 1-chloro-3,7-dimethyl-

Cat. No.: B8779264
M. Wt: 172.69 g/mol
InChI Key: WLAUCMCTKPXDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Placement within Dienes and Halogenated Hydrocarbons

Geranyl chloride is structurally classified within two fundamental groups of organic compounds: dienes and halogenated hydrocarbons. Dienes are hydrocarbons containing two carbon-carbon double bonds. In the case of geranyl chloride, these are located at the 2nd and 6th positions of the eight-carbon chain. nih.gov As a halogenated hydrocarbon, it features a chlorine atom covalently bonded to its carbon skeleton.

Crucially, it is also an allylic halide. An allylic group consists of a methylene (B1212753) bridge attached to a vinyl group (−CH₂−CH=CH₂). wikipedia.org A group attached to the allylic position—the carbon atom adjacent to a double bond—is described as allylic. wikipedia.org In geranyl chloride, the chlorine atom is in an allylic position, which significantly influences its reactivity. Allylic C-H bonds are typically weaker than other sp³ C-H bonds, and similarly, the carbon-halogen bond in an allylic halide is highly reactive, making it an excellent electrophile for substitution reactions. wikipedia.orgscispace.com This enhanced reactivity is central to its role as a synthetic intermediate.

Compound Identification: 2,6-Octadiene, 1-chloro-3,7-dimethyl-
IdentifierValue
IUPAC Name(2E)-1-chloro-3,7-dimethylocta-2,6-diene nih.gov
Common NameGeranyl chloride ontosight.ai
CAS Number5389-87-7 scbt.com
Molecular FormulaC₁₀H₁₇Cl epa.govscbt.com
Molecular Weight172.69 g/mol scbt.comnih.gov

Strategic Importance as a Versatile Synthetic Intermediate

The strategic importance of geranyl chloride lies in its versatility as a synthetic building block. scbt.com Its ability to undergo various chemical transformations makes it a valuable precursor for more complex molecules. It is a key starting material for the synthesis of diverse organic compounds, including pharmaceuticals, fragrances, and agrochemicals like insecticides and herbicides.

Detailed research findings highlight its role in specific synthetic applications:

Fine Chemical Synthesis: It is used as a starting reagent in the synthesis of the C₂₅ compound moenocinol, 2-methyl-6-geranylphenol, and analogs of manoalide (B158911) and seco-manoalide. sigmaaldrich.com

Cross-Coupling Reactions: The compound readily participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with various organic groups. This is a cornerstone of modern organic synthesis for creating complex molecular frameworks.

Polymer Applications: Geranyl methacrylate, which can be synthesized from geraniol (B1671447) and methacryloyl chloride, is used to create moisture-resistant copolymers by grafting it onto potato starch.

Industrial Intermediates: It is a useful intermediate in manufacturing compounds for insect control, specifically the epoxides of certain geranylphenyl ethers that disrupt insect development. google.com

Telomerization Reactions: One method for its synthesis involves the telomerization of prenyl chloride with isoprene (B109036), showcasing its connection to other fundamental building blocks in terpene chemistry. researchgate.net

The reactivity of the allylic chloride group allows it to be easily displaced by a wide range of nucleophiles, making it an ideal intermediate for introducing the geranyl moiety (a 10-carbon isoprenoid unit) into a target molecule.

Historical Development and Initial Syntheses of Related Allylic Halides

The study of allylic compounds dates back to 1844, when Theodor Wertheim first isolated an allyl derivative from garlic oil, giving the "allyl" group its name. wikipedia.org The synthesis of specific allylic halides like geranyl chloride, however, presented significant challenges that drove the development of more refined synthetic methods.

Early methods for preparing geranyl chloride often resulted in low purity and undesirable side products. google.comorgsyn.org A major and persistent issue was the formation of its tertiary isomer, linalyl chloride, through allylic rearrangement. orgsyn.org Initial synthetic approaches included:

Reaction of Geraniol with Halogenating Agents: The conversion of geraniol to geranyl chloride was historically attempted using reagents like hydrogen chloride, phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂). google.comorgsyn.org These methods frequently produced mixtures of geranyl and linalyl chloride that were difficult to separate. orgsyn.org

Hydrohalogenation of Myrcene (B1677589): Another early route involved the hydrohalogenation of myrcene in the presence of a copper catalyst. google.com

Rearrangement of Linalool (B1675412): Geranyl chloride could also be prepared via the allylic rearrangement of linalool using hydrogen chloride. orgsyn.org

The limitations of these early methods spurred the development of milder, more selective procedures that could convert allylic alcohols to the corresponding halides without rearrangement. Modern techniques often involve activating the hydroxyl group of geraniol under conditions that favor a direct Sₙ2 displacement. Examples of such improved methods include the use of triphenylphosphine (B44618) and carbon tetrachloride (the Appel reaction) or methanesulfonyl chloride in the presence of lithium chloride and a base like 2,4,6-collidine. orgsyn.orgorgsyn.org These advancements represent a significant step in the synthesis of allylic halides, allowing for the clean and high-yield production of pure geranyl chloride. orgsyn.orgorgsyn.org

Overview of Selected Synthesis Methods for Geranyl Chloride
Starting MaterialKey ReagentsPrimary Challenge / FeatureReference
GeraniolThionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)Often yields mixtures with linalyl chloride due to allylic rearrangement. google.comorgsyn.org
GeraniolTriphenylphosphine (PPh₃) and Carbon tetrachloride (CCl₄)A milder method (Appel reaction) that proceeds without allylic rearrangement under neutral conditions. orgsyn.org
GeraniolMethanesulfonyl chloride, LiCl, 2,4,6-collidineA modern, high-yield procedure that avoids rearrangement. orgsyn.orgorgsyn.org
LinaloolHydrogen chloride (HCl)Produces geranyl chloride via allylic rearrangement of the starting material. orgsyn.org
MyrceneHydrohalogenation (e.g., HCl) with a Cu catalystAn early industrial method for preparation. google.com
Isoprene & Prenyl chlorideSolid acid catalyst (e.g., SO₄²⁻/Fe₂O₃)Synthesis via telomerization. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

1-chloro-3,7-dimethylocta-2,6-diene

InChI

InChI=1S/C10H17Cl/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3

InChI Key

WLAUCMCTKPXDIY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCl)C)C

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Pathways for 2,6 Octadiene, 1 Chloro 3,7 Dimethyl

Regioselective and Stereoselective Synthesis Approaches

The synthesis of 2,6-Octadiene, 1-chloro-3,7-dimethyl- requires precise control over the location and stereochemistry of the chlorine atom and the double bonds. Various methods have been developed to achieve this, aiming for high yields while minimizing unwanted side products.

Direct Chlorination of Octadiene Precursors

One approach to synthesizing geranyl chloride involves the telomerization of prenyl chloride with isoprene (B109036). researchgate.net This method utilizes a solid acid catalyst, SO4(2-)/Fe2O3, to facilitate the reaction. Researchers have investigated the effects of catalyst preparation, including the concentration of sulfuric acid used for impregnation and the calcination temperature, on the reaction's efficiency. researchgate.net Under optimized conditions—a weight ratio of catalyst to isoprene of 1:30, a cyclohexane-to-isoprene ratio of 1:0.8, a reaction temperature of 18°C, and a duration of 2 hours—the conversion of isoprene reached approximately 18.3%, with a selectivity for geranyl chloride around 75.2%. researchgate.net

Halogenation of Alcohols (e.g., Geraniol (B1671447) with Thionyl Chloride/Phosphorus Oxychloride)

The conversion of the primary allylic alcohol geraniol (or its Z-isomer, nerol) into the corresponding chloride is a common and extensively studied synthetic route. This transformation can be accomplished using a variety of chlorinating agents.

A significant challenge in this method is the potential for allylic rearrangement, which produces the isomeric linalyl chloride as a byproduct. orgsyn.org Several classical methods, such as using hydrogen chloride (HCl), phosphorus trichloride (B1173362) (PCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2) with pyridine, often result in mixtures of geranyl and linalyl chloride that are difficult to separate. orgsyn.org

To overcome this, methods that proceed under milder, neutral conditions have been developed. One such procedure involves the use of triphenylphosphine (B44618) and carbon tetrachloride, which serves as both the solvent and the halogen source. orgsyn.org This method effectively converts the allylic alcohol to the corresponding halide without inducing allylic rearrangement. orgsyn.org Other procedures that yield a pure product without rearrangement include using methanesulfonyl chloride in combination with lithium chloride in solvents like N,N-dimethylformamide (DMF). prepchem.comorgsyn.org

Comparison of Methods for Halogenation of Geraniol/Nerol
ReagentsKey FeaturesPrimary ProductYieldReference
Thionyl chloride (SOCl2), PyridineClassical method; prone to allylic rearrangement.Mixture of geranyl and linalyl chlorideVariable orgsyn.org
Phosphorus trichloride (PCl3)Commonly used; can lead to isomeric mixtures.Mixture of geranyl and linalyl chlorideVariable orgsyn.org
Triphenylphosphine (Ph3P), Carbon tetrachloride (CCl4)Mild, neutral conditions; avoids rearrangement.Geranyl chloride75–81% orgsyn.org
Methanesulfonyl chloride, LiCl, 2,4,6-collidine, DMFEffective for converting the alcohol to a chloride without rearrangement.(Z)-1-chloro-3,7-dimethyl-2,6-octadiene (from Nerol)85% prepchem.com
Methyllithium, p-Toluenesulfonyl chloride, LiClGeneral procedure for allylic chlorides from alcohols without rearrangement.Geranyl chloride82-85% orgsyn.org

The mechanism for the reaction with thionyl chloride involves an initial attack by the alcohol's oxygen on the sulfur atom, displacing a chloride ion. libretexts.org This converts the hydroxyl group into a good leaving group. A subsequent Sₙ2 attack by the chloride ion on the carbon atom leads to the final product with an inversion of configuration. libretexts.org

Organometallic Cross-Coupling Reactions Utilizing Allylic Halides

Organometallic cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, fundamentally changing the carbon skeleton. fiveable.me These reactions, such as the Suzuki-Miyaura coupling, typically employ a transition metal catalyst, most commonly palladium. libretexts.orglibretexts.org

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition : The metal catalyst (e.g., Pd(0)) inserts itself into the carbon-halogen bond of an organic halide, increasing the metal's oxidation state (e.g., to Pd(II)). libretexts.orgyoutube.com

Transmetalation : An organic group from a second organometallic compound (e.g., an organoborane in the Suzuki reaction) is transferred to the metal catalyst, replacing the halide. libretexts.orgyoutube.com

Reductive Elimination : The two organic groups on the metal center combine and are ejected as the final product, regenerating the original metal catalyst. libretexts.orgyoutube.com

While these reactions are revolutionary for building complex molecules and are frequently used with allylic halides like 2,6-Octadiene, 1-chloro-3,7-dimethyl- as starting materials, they are not the primary method for the synthesis of this specific allylic chloride. The formation of the C-Cl bond is more commonly achieved through the halogenation of alcohols as described previously.

Radical Addition Reactions to Unsaturated Systems

The addition of hydrogen halides (HX) to alkenes can also proceed through a free-radical mechanism, which typically yields an anti-Markovnikov product. youtube.commasterorganicchemistry.com This process is initiated by a radical source, often a peroxide, which homolytically cleaves to start a chain reaction. libretexts.orglibretexts.org A halogen radical then adds to the alkene at the less substituted carbon, forming the more stable carbon radical intermediate. youtube.comlibretexts.org This carbon radical then abstracts a hydrogen atom from another H-X molecule to form the product and propagate the chain. libretexts.org

However, this radical addition pathway is effective and thermodynamically favorable almost exclusively for hydrogen bromide (HBr). libretexts.orgchemicalforums.com For hydrogen chloride (HCl), the reaction is kinetically challenging. Specifically, the step where the alkyl radical abstracts a hydrogen from HCl is strongly endothermic, making the free-radical chain reaction ineffective. libretexts.orgchemicalforums.com Consequently, the radical addition of HCl to an unsaturated system like an octadiene is not a viable synthetic route for producing 2,6-Octadiene, 1-chloro-3,7-dimethyl-.

Green Chemistry Principles and Sustainable Synthesis of 2,6-Octadiene, 1-chloro-3,7-dimethyl-

In recent years, there has been a significant push to develop more sustainable and environmentally friendly methods for chemical synthesis, moving away from reliance on petrochemistry. nih.gov Terpenoids, including the C10 backbone of 2,6-Octadiene, 1-chloro-3,7-dimethyl-, are a major focus of this effort due to their wide applications and natural origins. kneopen.comneliti.com

A primary strategy in green chemistry is the use of metabolic engineering and synthetic biology to create microbial or plant-based "cell factories." kneopen.commdpi.com Organisms like cyanobacteria or engineered plants can be modified to produce high-value terpenoids by harnessing light and carbon dioxide. nih.govmdpi.com These biological systems are engineered to express the necessary biosynthetic pathways, such as the mevalonate (B85504) (MVA) or 2C-methyl-D-erythritol-4-phosphate (MEP) pathways, which produce the universal terpenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). neliti.com By optimizing these pathways and introducing specific terpene synthase enzymes, the production of desired terpenoid skeletons can be significantly enhanced. kneopen.com

While these methods primarily focus on producing the hydrocarbon or alcohol forms of terpenoids, they represent a sustainable route to the precursors of 2,6-Octadiene, 1-chloro-3,7-dimethyl-. nih.gov The subsequent halogenation step is also a target for green chemistry innovation. The development of halogenase enzymes, which can perform selective halogenation reactions in biological systems, is an area of active research. Integrating these biocatalytic steps could lead to a fully sustainable and environmentally benign synthesis pathway for halogenated terpenoids.

Solvent-Free and Catalytic Methods for Chlorination

Traditional methods for synthesizing geranyl chloride often involve reagents like hydrogen chloride or phosphorus halides, which can lead to isomeric impurities and require significant solvent use. orgsyn.org Contemporary research has shifted towards catalytic and more environmentally benign alternatives.

One prominent catalytic method is the telomerization of prenyl chloride with isoprene using a solid acid catalyst. researchgate.net Specifically, the use of a sulfated iron oxide (SO₄²⁻/Fe₂O₃) catalyst in cyclohexane has been optimized to produce geranyl chloride. researchgate.net This heterogeneous catalysis approach allows for easier separation of the catalyst from the reaction mixture. Research has identified optimal conditions for this process to maximize conversion and selectivity. researchgate.net

Table 1: Optimal Conditions for Catalytic Synthesis of Geranyl Chloride
ParameterOptimal ConditionFinding
Catalyst Preparation Treatment with 0.25 mol·L⁻¹ H₂SO₄, calcined at 550°CAchieves a suitable conversion rate and high selectivity. researchgate.net
Weight Ratio (Catalyst:Isoprene) 1:30Influences reaction rate and efficiency. researchgate.net
Weight Ratio (Cyclohexane:Isoprene) 1:0.8Optimizes solvent effect on the reaction. researchgate.net
Reaction Temperature 18°CLower temperature favors higher selectivity. researchgate.net
Reaction Time 2 hoursSufficient for achieving optimal conversion under these conditions. researchgate.net
Conversion of Isoprene ~18.3%Represents the percentage of isoprene that reacts. researchgate.net
Selectivity of Geranyl Chloride ~75.2%Indicates the proportion of the converted isoprene that forms the desired product. researchgate.net

Beyond solid acids, chemoenzymatic methods offer a green alternative for the halogenation of terpenes. rsc.org A notable example is the use of a chloroperoxidase enzyme. This biocatalytic route can generate hypochlorite from sodium chloride and hydrogen peroxide, which then chlorinates phenolic monoterpenes like thymol and carvacrol. rsc.org This process operates at lower temperatures, requires less catalyst, and importantly, can be performed without organic solvents. rsc.org Such bio-inspired syntheses represent a significant step towards sustainable chemical production. While direct enzymatic synthesis of geranyl chloride is less documented, these systems demonstrate the potential of biocatalysis in the targeted chlorination of terpene scaffolds.

Another approach involves the use of triphenylphosphine and carbon tetrachloride, where carbon tetrachloride serves as both the chlorine source and the solvent. orgsyn.org This method is effective under mild, neutral conditions and can convert allylic alcohols like geraniol to the corresponding chloride without the allylic rearrangement that plagues many traditional methods. orgsyn.org However, from a green chemistry perspective, the use of carbon tetrachloride and the generation of triphenylphosphine oxide as a byproduct reduce its appeal.

Atom Economy and Process Efficiency in Halogenated Diene Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.comlibretexts.org In the synthesis of halogenated dienes like geranyl chloride, different pathways exhibit vastly different atom economies.

The telomerization reaction between isoprene and prenyl chloride is an addition reaction, which, in principle, has 100% atom economy as all atoms from the reactants are incorporated into the final product. researchgate.net This stands in stark contrast to substitution reactions that generate stoichiometric byproducts. For instance, the conversion of geraniol to geranyl chloride using hydrogen chloride produces water as a byproduct. While better than many alternatives, its atom economy is not perfect. Methods employing phosphorus trichloride or triphenylphosphine/carbon tetrachloride have significantly lower atom economies due to the formation of high molecular weight byproducts like phosphorous acid or triphenylphosphine oxide. orgsyn.org

Table 2: Comparison of Atom Economy in Geranyl Chloride Synthesis
Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Telomerization researchgate.netIsoprene (C₅H₈) + Prenyl Chloride (C₅H₉Cl)Geranyl Chloride (C₁₀H₁₇Cl)None100.0%
Chlorination with HCl Geraniol (C₁₀H₁₈O) + HClGeranyl Chloride (C₁₀H₁₇Cl)H₂O90.4%
Chlorination with PCl₃ orgsyn.org3 Geraniol (C₁₀H₁₈O) + PCl₃3 Geranyl Chloride (C₁₀H₁₇Cl)H₃PO₃86.2%
Chlorination with Ph₃P/CCl₄ orgsyn.orgGeraniol (C₁₀H₁₈O) + Ph₃P + CCl₄Geranyl Chloride (C₁₀H₁₇Cl)Ph₃PO + CHCl₃29.8%

Note: Atom Economy is calculated as (Molecular Weight of Desired Product(s) / Sum of Molecular Weights of All Reactants) x 100.

Therefore, a synthetic method's true utility is a balance of both atom economy and process efficiency. The catalytic telomerization route is highly attractive for its 100% theoretical atom economy, but its practical efficiency is dictated by the achievable selectivity (around 75%) and the ability to recycle the catalyst and solvent. researchgate.net Methods that proceed without allylic rearrangement, even with lower atom economy, can be more efficient in practice if they provide a pure product that simplifies downstream processing. orgsyn.orgorgsyn.org

Enantioselective Synthesis and Chiral Pool Derivations of Analogs

The specific compound 2,6-Octadiene, 1-chloro-3,7-dimethyl- (geranyl chloride) is achiral. However, the chemistry of terpenes is rich with stereoisomerism, and the synthesis of chiral analogs is of great interest. This can be approached through two main strategies: enantioselective synthesis from achiral precursors or derivation from the "chiral pool."

The chiral pool refers to the collection of abundant, inexpensive, and enantiopure compounds provided by nature, such as amino acids, sugars, and terpenes. wikipedia.org Terpenes like (+)-α-pinene, (+)-citronellal, and (-)-carvone are versatile chiral starting materials used in the synthesis of complex molecules. acs.orgnih.gov These molecules provide a pre-existing stereocenter and carbon framework that can be elaborated into more complex chiral targets, including analogs of chlorinated dienes. taylorfrancis.com This strategy improves synthetic efficiency by leveraging nature's stereocontrol.

Alternatively, enantioselective synthesis can introduce chirality into an achiral molecule using a chiral catalyst or reagent. A classic example in terpene chemistry is the Sharpless asymmetric epoxidation of geraniol. libretexts.org While geraniol is achiral, its reaction with an oxidizing agent in the presence of a chiral catalyst (titanium tetraisopropoxide and diethyl tartrate) produces a chiral epoxide with high enantiomeric excess. libretexts.org By choosing either the (R,R)- or (S,S)-enantiomer of the tartrate ligand, chemists can selectively synthesize either the (2S,3S) or (2R,3R) epoxide. These chiral epoxides are valuable intermediates that can be converted into a wide range of chiral derivatives, demonstrating how achiral terpene feedstocks can be upgraded to enantiopure products.

Chemical Reactivity, Transformation Mechanisms, and Catalytic Chemistry of 2,6 Octadiene, 1 Chloro 3,7 Dimethyl

Electrophilic and Nucleophilic Reactions of the Chlorinated Diene System

The presence of both alkene moieties and an allylic chloride makes geranyl chloride susceptible to both electrophilic and nucleophilic attacks.

Addition reactions to the alkene portions of geranyl chloride are governed by principles of regioselectivity and stereoselectivity. masterorganicchemistry.com In hydrohalogenation, for instance, the addition of an acid like HBr would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the bromide adds to the more substituted carbon, leading to the formation of a more stable carbocation intermediate. The stereochemistry of such additions can result in syn or anti products depending on the reaction mechanism. masterorganicchemistry.com

The allylic chloride in geranyl chloride is a key site for nucleophilic substitution reactions. masterorganicchemistry.com The chlorine atom can be displaced by a variety of nucleophiles, a process that can proceed through either an SN1 or S_N_2 mechanism. libretexts.orgyoutube.com Given the primary nature of the allylic chloride, an S_N_2 mechanism is often favored, especially with strong nucleophiles. However, the potential for the formation of a resonance-stabilized allylic carbocation can also allow for an S_N_1 pathway. youtube.com For instance, reaction with sodium hydroxide (B78521) can yield a mixture of geraniol (B1671447) and its rearranged isomer, linalool (B1675412). youtube.comwikipedia.org

The choice of nucleophile and reaction conditions can significantly influence the product distribution. The table below illustrates typical nucleophilic substitution reactions of geranyl chloride.

NucleophileReagent ExampleProductReaction Type
HydroxideSodium Hydroxide (NaOH)GeraniolS_N_1/S_N_2
AzideSodium Azide (NaN₃)Geranyl azideS_N_2
AmineTris(3-aminopropyl)aminePolyaminoisoprenyl derivativeS_N_2
ThiolSodium Hydrosulfide (NaSH)GeranylthiolS_N_2

Under certain conditions, particularly acidic ones, geranyl chloride can undergo allylic rearrangements. wikipedia.org This process often involves the formation of a carbocation intermediate which can then be attacked by a nucleophile at different positions, leading to isomeric products. A common rearrangement is the isomerization of geranyl chloride to linalyl chloride. This rearrangement is a key consideration in the synthesis of pure geranyl chloride. orgsyn.org

Geranyl chloride and its derivatives are also precursors for biomimetic cyclization reactions, which are crucial in the synthesis of various monocyclic terpenoids. researchgate.net These reactions are typically initiated by the formation of a carbocation, which then triggers an intramolecular attack from one of the double bonds, leading to the formation of a ring structure. researchgate.net For instance, acid-catalyzed cyclization can lead to the formation of α-terpineol. uchile.cl

Pericyclic Reactions and Rearrangements Involving 2,6-Octadiene, 1-chloro-3,7-dimethyl- (e.g., Diels-Alder)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. amazonaws.comnumberanalytics.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of this class of reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org While geranyl chloride itself is not a classic diene for Diels-Alder reactions due to the substitution pattern, its derivatives can potentially participate in such cycloadditions. The reactivity in these reactions is governed by the electronic nature of the diene and dienophile; electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. organic-chemistry.org

Catalytic Transformations Utilizing 2,6-Octadiene, 1-chloro-3,7-dimethyl-

The reactivity of geranyl chloride can be significantly enhanced and controlled through the use of catalysts, particularly transition metals.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nobelprize.orgwikipedia.org Geranyl chloride can serve as an electrophilic partner in these reactions. sigmaaldrich.com In a typical palladium-catalyzed cycle, a Pd(0) complex undergoes oxidative addition with the geranyl chloride to form a Pd(II) intermediate. This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. nobelprize.org

Aryl and alkenylgold(I) phosphanes have been shown to react regioselectively with geranyl chloride under palladium catalysis to afford the α-substitution product in moderate to high yields. sigmaaldrich.com These reactions highlight the utility of geranyl chloride as a building block in complex organic synthesis.

The table below summarizes key aspects of palladium-catalyzed cross-coupling reactions involving allylic electrophiles like geranyl chloride.

Reaction TypeCatalyst SystemNucleophilic PartnerKey Mechanistic Steps
Suzuki CouplingPd(0) complex, BaseOrganoboron compoundOxidative addition, Transmetalation, Reductive elimination
Negishi CouplingPd(0) or Ni(0) complexOrganozinc compoundOxidative addition, Transmetalation, Reductive elimination
Stille CouplingPd(0) complexOrganostannane compoundOxidative addition, Transmetalation, Reductive elimination
Hiyama CouplingPd(0) complex, ActivatorOrganosilane compoundOxidative addition, Transmetalation, Reductive elimination

Olefin Metathesis and Polymerization Precursors

2,6-Octadiene, 1-chloro-3,7-dimethyl-, commonly known as geranyl chloride, is not typically utilized directly as a monomer in polymerization. Instead, its primary role in this context is as a versatile chemical intermediate for the synthesis of polymerizable monomers. Its bifunctional nature, possessing two carbon-carbon double bonds and a reactive chloride group, makes its derivatives valuable precursors for advanced polymer synthesis.

The transformation of geranyl chloride into monomers often begins with its conversion to other functionalized terpenes, such as geraniol. Geraniol can then be esterified to produce monomers like geranyl acrylate (B77674) or geranyl methacrylate. researchgate.net These terpenoid acrylates are amenable to various radical polymerization techniques to create novel polymers. researchgate.net For instance, research has demonstrated the copolymerization of geraniol with styrene, initiated by benzoyl peroxide, to form alternating copolymers. researchgate.net The reactivity ratios for this specific copolymerization have been determined, indicating the propensity for an alternating structure. researchgate.net

Table 1: Reactivity Ratios for the Copolymerization of Styrene (M1) and Geraniol (M2) researchgate.net
Monomer 1 (M1)Monomer 2 (M2)Reactivity Ratio (r1)Reactivity Ratio (r2)Copolymer Tendency
StyreneGeraniol0.760.03Alternating

In the field of olefin metathesis, direct catalytic applications involving geranyl chloride are not widely documented. However, the structurally analogous compound, geranyl bromide, has been employed as a precursor in a multi-step synthesis that features a key carbonyl-olefin metathesis reaction. orgsyn.orgnih.gov In this process, geranyl bromide is first converted into an aryl ketone intermediate, which then undergoes an iron(III) chloride-catalyzed intramolecular carbonyl-olefin metathesis to form a cyclic olefin. orgsyn.orgorgsyn.org This demonstrates the potential of the geranyl carbon skeleton to participate in sophisticated cyclization reactions driven by metathesis catalysts, suggesting a possible area for future research with geranyl chloride itself. Olefin metathesis reactions, such as Ring-Closing Metathesis (RCM), are powerful tools for forming carbon-carbon bonds and are catalyzed by metal-carbene complexes, typically involving ruthenium or molybdenum. libretexts.orgharvard.edu

Reaction Kinetics and Thermodynamic Profiles of 2,6-Octadiene, 1-chloro-3,7-dimethyl- Transformations

The reaction kinetics of transformations involving geranyl chloride are dictated by its structure as a primary allylic chloride. Nucleophilic substitution is a principal reaction pathway for this compound, which can proceed through either a bimolecular (SN2) or a unimolecular (SN1) mechanism. libretexts.org

In an SN2 mechanism, the reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs. libretexts.orglibretexts.org The rate of an SN2 reaction is dependent on the concentration of both the geranyl chloride and the nucleophile, exhibiting second-order kinetics (Rate = k[C₁₀H₁₇Cl][Nucleophile]). libretexts.orgyoutube.com The conversion of the precursor geraniol to geranyl chloride using triphenylphosphine (B44618) and carbon tetrachloride is thought to proceed via a pathway that displays characteristics of an SN2 process. orgsyn.org

Alternatively, under conditions that favor ionization (e.g., polar protic solvents, weak nucleophiles), geranyl chloride can react via an SN1 mechanism. amherst.edu This pathway involves a slow, rate-determining first step where the chloride ion departs to form a resonance-stabilized allylic carbocation (the geranyl cation). youtube.comamherst.edu This intermediate is then rapidly attacked by a nucleophile. The rate law for an SN1 reaction is first-order, depending only on the concentration of the substrate (Rate = k[C₁₀H₁₇Cl]). libretexts.orgyoutube.com

Detailed experimental thermodynamic data specifically for geranyl chloride transformations are limited in published literature. However, insights can be gained from studies on closely related compounds. For example, the kinetics and thermodynamics of the enzymatic acetylation of geraniol have been investigated. researchgate.net These studies provide valuable data on the activation enthalpies and entropies for both the catalytic reaction and the thermal inactivation of the biocatalyst, which are crucial for understanding the energy profiles of transformations at the geranyl functional group. researchgate.net Computational chemistry offers a powerful tool for probing reaction mechanisms and thermodynamic profiles where experimental data is scarce. rsc.org Methods such as Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energy barriers, and determine the thermodynamic favorability of transformations involving geranyl chloride and its derivatives. researchgate.netrsc.org

Table 2: Thermodynamic Parameters for the Biocatalytic Acetylation of Geraniol researchgate.net
ParameterSymbolValueUnitDescription
Apparent Activation EnthalpyΔH#35kJ mol−1Enthalpy change for reaching the transition state of geraniol acetylation.
Reversible Inactivation EnthalpyΔH#i150kJ mol−1Apparent activation enthalpy for the reversible inactivation of the biocatalyst.
Irreversible Denaturation EnthalpyΔH#d28kJ mol−1Activation enthalpy for the irreversible denaturation of the enzyme.
Irreversible Denaturation EntropyΔS#d-0.28kJ mol−1 K−1Activation entropy for the irreversible denaturation of the enzyme.

Advanced Spectroscopic and Structural Elucidation of 2,6 Octadiene, 1 Chloro 3,7 Dimethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of geranyl chloride. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the molecular framework.

A representative ¹H NMR spectrum of geranyl chloride, recorded in carbon tetrachloride (CCl₄), shows distinct signals that correspond to the different sets of protons in the molecule. orgsyn.org

Interactive Data Table: ¹H NMR Spectroscopic Data for Geranyl Chloride

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
1.61 singlet 3H - Methyl protons (C8-H₃)
1.67 singlet 3H - Methyl protons (C9-H₃)
1.71 doublet 3H 1.4 Methyl protons (C10-H₃)
2.05 multiplet 4H - Methylene (B1212753) protons (C4-H₂, C5-H₂)
3.98 doublet 2H 8 Methylene chloride protons (C1-H₂)
5.02 multiplet 1H - Vinylic proton (C6-H)

Data sourced from Organic Syntheses Procedure. orgsyn.org

While specific multi-dimensional NMR studies for geranyl chloride are not extensively documented in publicly available literature, the application of these techniques can be inferred from the known structure.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. Expected correlations would include the coupling between the C2-H vinylic proton and the C1-H₂ methylene protons, as well as couplings between the C4-H₂ and C5-H₂ methylene protons and the adjacent vinylic protons at C2 and C6.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For instance, the proton signal at 3.98 ppm would correlate to the carbon signal of the C1 methylene group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining stereochemistry. For the (E)-isomer (geranyl chloride), a NOESY experiment would show a correlation between the C2-H vinylic proton and the C4-H₂ methylene protons, but not between C2-H and the C10-H₃ methyl protons, confirming the trans configuration of the C2=C3 double bond.

Spin-spin coupling constants (J-values) are vital for determining the geometry of the double bonds. iastate.edu In the ¹H NMR spectrum of geranyl chloride, the doublet for the C1-H₂ protons at 3.98 ppm shows a coupling constant of J = 8 Hz to the vinylic proton at C2. orgsyn.org Vicinal coupling constants (³JHH) across a double bond are stereochemically dependent; trans couplings are typically larger (11–18 Hz) than cis couplings (5–10 Hz). While the observed 8 Hz coupling is for an allylic system, it is consistent with the established (E)-configuration of geranyl chloride. The small coupling (J = 1.4 Hz) on the C10 methyl group is a four-bond coupling (⁴JHH) to the C2 vinylic proton, which is also characteristic. orgsyn.orgorganicchemistrydata.org

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy provides insight into the functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of geranyl chloride displays several characteristic absorption bands. orgsyn.org These bands confirm the presence of its key structural features. For instance, the C=C stretching vibrations from the two double bonds are expected around 1665 cm⁻¹. orgsyn.org The C-Cl stretching vibration typically appears in the fingerprint region, and a band at 845 cm⁻¹ has been noted as characteristic. orgsyn.org Another key absorption is found at 1255 cm⁻¹. orgsyn.org

Interactive Data Table: Characteristic FT-IR Absorption Bands for Geranyl Chloride

Wavenumber (cm⁻¹) Intensity Assignment
1665 Medium C=C Alkene Stretch
1255 Medium C-H Wag (likely from =C-H) or other skeletal vibrations

Data sourced from Organic Syntheses Procedure. orgsyn.org

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. While specific published Raman spectra for geranyl chloride are not readily available, the technique would be particularly useful for observing the C=C stretching vibrations, as these non-polar bonds often produce strong Raman signals. Information on Raman spectra for similar molecules like geranyl linalool (B1675412) is available. chemicalbook.com

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is used to determine the molecular weight and provides structural information through the analysis of fragmentation patterns.

Fragmentation Pathway Analysis: Upon electron ionization (EI), the geranyl chloride molecule (molecular weight: 172.69 g/mol ) would form a molecular ion (M⁺˙). nih.gov This ion is unstable and undergoes fragmentation. chemguide.co.uk Common fragmentation pathways for allylic halides include:

Loss of the halogen: Cleavage of the C-Cl bond would result in the formation of a stable, resonance-delocalized geranyl cation at m/z 137.

Allylic cleavage: Fragmentation at the C4-C5 bond is also highly probable, leading to the formation of characteristic terpene fragments, such as a prominent peak at m/z 69, corresponding to the C₅H₉⁺ fragment.

Further fragmentation of the primary carbocations would lead to other smaller ions observed in the spectrum. libretexts.orgmdpi.com

Isotopic Profiling: A key feature in the mass spectrum of a monochlorinated compound is the isotopic pattern of chlorine. metwarebio.com Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in the molecular ion appearing as two peaks: an M⁺˙ peak and an [M+2]⁺˙ peak, with a relative intensity ratio of approximately 3:1. youtube.com The observation of this characteristic isotopic signature for any chlorine-containing fragment provides definitive evidence for the presence of a single chlorine atom in the ion. This technique is a powerful tool for confirming the elemental composition of the molecule and its fragments. nih.gov

X-ray Crystallography and Electron Diffraction for Solid-State Structure (if applicable)

These techniques are used to determine the precise three-dimensional arrangement of atoms in a molecule.

X-ray Crystallography: This is the definitive method for determining the structure of crystalline solids. libretexts.org However, geranyl chloride is a liquid at standard temperature and pressure. Therefore, single-crystal X-ray diffraction analysis would require specialized low-temperature crystallization techniques, and no such structural determination has been reported in the surveyed literature.

Electron Diffraction: Gas-phase electron diffraction is a powerful technique for determining the structure of volatile molecules. weizmann.ac.il It could, in principle, be used to determine the bond lengths, bond angles, and conformation of geranyl chloride in the gaseous state. However, there are no published studies using this technique for the structural analysis of this specific compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination (if chiral)

Chiroptical techniques are exclusively used for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images.

The common form of 2,6-Octadiene, 1-chloro-3,7-dimethyl-, the (E)-isomer also known as geranyl chloride, is an achiral molecule. nih.gov It possesses a plane of symmetry and therefore does not exhibit optical activity. Consequently, chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are not applicable for its analysis.

Computational and Theoretical Investigations of 2,6 Octadiene, 1 Chloro 3,7 Dimethyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, which are based on solving approximations of the Schrödinger equation, are fundamental to understanding the electronic behavior of molecules. frontiersin.org These calculations can determine molecular energies, orbital interactions, and potential reaction pathways, providing a molecular-level rationale for observed chemical phenomena.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying molecules the size of geranyl chloride. chemrxiv.orgaps.orgnih.gov DFT calculations are used to determine the ground-state electronic structure, optimized geometry, and thermodynamic properties such as enthalpy and Gibbs free energy.

Studies on geranyl chloride derivatives have employed DFT to understand how subtle structural changes can significantly impact their reactivity as electrophiles. nih.gov For instance, computational modeling has suggested that the reactivity is influenced not just by steric bulk but also by electronic effects from distant parts of the molecule. nih.gov These effects may arise from the destabilization of the reactant's ground state due to filled-filled orbital interactions in specific conformations. nih.gov

DFT is also instrumental in investigating reaction mechanisms. For terpene biosynthesis, which involves similar carbocation intermediates, DFT calculations have been used to clarify the inherent reactivity of these intermediates and distinguish between possible biosynthetic pathways. frontiersin.org A common approach involves geometry optimization with a functional like B3LYP and a basis set such as 6-31+G(d,p), followed by single-point energy calculations with a more accurate functional like mPW1PW91 to refine the free energy profile. frontiersin.org This methodology has proven effective for terpene-forming reactions. frontiersin.org

Table 1: Representative Functionals and Basis Sets in DFT Studies of Terpenoids This table illustrates common combinations of functionals and basis sets used in DFT calculations for molecules similar to geranyl chloride, highlighting their typical applications.

Level of TheoryTypical ApplicationRationale
B3LYP/6-31+G(d,p)Geometry OptimizationProvides reliable molecular structures and vibrational frequencies. frontiersin.org
mPW1PW91/6-31+G(d,p)Single-Point Energy CalculationOffers improved accuracy for free energy calculations in terpene reactions. frontiersin.org
M06-2X/6-311+G(2d,p)NMR Chemical Shift PredictionGood for predicting spectroscopic properties in organic molecules. d-nb.info

While DFT is excellent for ground-state properties, ab initio ("from the beginning") methods provide a more rigorous, albeit computationally expensive, framework for studying electronic excited states and complex reaction intermediates. frontiersin.org These methods, such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC), are based on the Hartree-Fock wave function and systematically account for electron correlation. mdpi.comresearchgate.net

For a molecule like geranyl chloride, ab initio calculations can be used to investigate photochemical reactions by mapping the potential energy surfaces of its low-lying excited states. uoa.grusc.edu This is crucial for understanding photodissociation pathways or other light-induced transformations. For example, in the study of similar molecules, ab initio methods have been used to calculate vertical excitation energies and oscillator strengths to simulate and interpret electronic absorption spectra. uoa.gr

Furthermore, these methods are vital for accurately characterizing reactive intermediates, such as the carbocations formed during nucleophilic substitution or cyclization reactions of geranyl chloride. mdpi.comnih.gov Terpene synthases, for instance, generate complex products through a series of carbocation intermediates. nih.gov High-level ab initio calculations can provide benchmark energies and structures for these transient species, which are often not directly observable experimentally. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Geranyl chloride is a flexible molecule with multiple rotatable bonds, allowing it to adopt a wide range of conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape by simulating the atomic motions of a molecule over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, where the forces are calculated using a molecular mechanics force field or from quantum mechanical calculations (ab initio MD). frontiersin.orguni-muenchen.de

MD simulations are also essential for studying solvation effects. nih.gov By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, one can model the specific interactions, such as hydrogen bonding and dipole-dipole interactions, between the solute and the solvent. pitt.edunih.govresearchgate.net These simulations can provide a detailed picture of the solvent shell structure around geranyl chloride and calculate key thermodynamic properties like the free energy of solvation. nih.govarxiv.org Understanding how the solvent organizes around the molecule is critical, as the solvent can play a significant role in stabilizing transition states and influencing reaction mechanisms, particularly for SN1 and SN2 reactions. nih.govresearchgate.net

Computational Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods are widely used to predict spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govchemrxiv.org This is a valuable tool for structure elucidation and conformational analysis. The standard approach involves first performing a conformational search to identify low-energy structures of the molecule. d-nb.info

For each stable conformer, the geometry is optimized using a reliable method like DFT (e.g., B3LYP/6-31G(d,p)). researchgate.net Subsequently, NMR shielding tensors are calculated for each atom using a method specifically parameterized for this purpose, such as the Gauge-Independent Atomic Orbital (GIAO) method with functionals like mPW1PW91 or M06-2X. d-nb.inforesearchgate.net The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS), often using a linear scaling equation (δ = a - bσ). nih.govnrel.gov

The final predicted spectrum is obtained by averaging the chemical shifts of the individual conformers, weighted by their Boltzmann population calculated from their relative free energies. Comparing these predicted spectra with experimental data can help confirm a proposed structure or assign the stereochemistry of a molecule. d-nb.info This approach can be particularly useful for distinguishing between isomers or identifying the dominant conformation of geranyl chloride in solution.

Table 2: Hypothetical DFT-Calculated 13C NMR Chemical Shifts for Two Conformations of Geranyl Chloride This table illustrates how computational methods can predict distinct NMR chemical shifts for different conformers. The Boltzmann-averaged shifts would be compared to experimental data for structural validation. The values presented are for illustrative purposes.

Carbon AtomCalculated Shift (δ, ppm) - Conformer ACalculated Shift (δ, ppm) - Conformer B
C140.141.5
C2123.5122.8
C3142.0143.2
C439.538.7
C526.226.8
C6124.1123.9
C7131.8132.5
C825.725.7
C9 (on C3)16.317.1
C10 (on C7)17.717.6

Reaction Pathway Modeling and Transition State Characterization for 2,6-Octadiene, 1-chloro-3,7-dimethyl- Transformations

One of the most powerful applications of computational chemistry is the ability to model the entire pathway of a chemical reaction, from reactants to products, including the high-energy transition state (TS). semanticscholar.orgresearchgate.netarxiv.org This provides a detailed mechanistic understanding that is often inaccessible through experiment alone. For geranyl chloride, this includes modeling its participation in nucleophilic substitution (SN1 and SN2) and bio-inspired cyclization reactions.

In these models, the potential energy surface of the reaction is explored to locate the minimum energy path. The transition state, which corresponds to the saddle point on this surface, is a critical structure that determines the activation energy and, therefore, the rate of the reaction. researchgate.net DFT methods are commonly used to locate and characterize these transition states. frontiersin.orgnih.gov

For example, computational studies can distinguish between SN1 and SN2 pathways by locating the relevant intermediates and transition states. The SN1 pathway would proceed through a distinct, resonance-stabilized geranyl carbocation intermediate, whereas the SN2 pathway would involve a single, pentacoordinate transition state. Similarly, for chlorine-induced cyclization reactions, modeling can identify the key chloriranium ion intermediate and the subsequent transition states that lead to the formation of cyclic products. These models can elucidate the factors controlling stereoselectivity and regioselectivity in such transformations. chemrxiv.org

Applications and Industrial/synthetic Utility of 2,6 Octadiene, 1 Chloro 3,7 Dimethyl

Role as a Building Block in Complex Organic Synthesis

Geranyl chloride is a cornerstone in the field of organic synthesis, prized for its ability to participate in a variety of carbon-carbon bond-forming reactions. The presence of the allylic chloride functional group allows for facile nucleophilic substitution, making it an excellent electrophile for the introduction of the geranyl moiety into more complex structures.

Precursor to Agrochemical Intermediates

A significant industrial application of 2,6-Octadiene, 1-chloro-3,7-dimethyl- lies in its role as a precursor for agrochemical intermediates, particularly in the synthesis of insecticides. google.com This compound is a key starting material in the manufacture of the epoxides of certain geranylphenyl ethers, which are known to control insects by disrupting their normal development. google.com The synthesis of these insect control agents highlights the industrial importance of geranyl chloride in producing compounds that protect agricultural resources.

Furthermore, the geranyl moiety is a common structural feature in various natural and synthetic insect pheromones and juvenile hormone analogs. Geranyl chloride serves as a convenient precursor for the synthesis of these compounds, which are utilized in integrated pest management strategies. For instance, it can be used in the stereoselective synthesis of Cecropia juvenile hormone, a potent insect growth regulator.

Intermediate in the Synthesis of Specialized Chemical Compounds

The reactivity of geranyl chloride makes it an essential intermediate in the synthesis of a variety of specialized chemical compounds. Its utility extends beyond agrochemicals to the pharmaceutical and materials science sectors. Notable examples include its use as a starting reagent in the synthesis of:

Moenocinol: A complex C25 compound. sigmaaldrich.comchemicalbook.comcookechem.com

Manoalide (B158911) and seco-manoalide analogs: These compounds are of interest for their potential pharmacological activities. sigmaaldrich.comchemicalbook.comcookechem.com

2-Methyl-6-geranylphenol: This compound serves as a monomer for polymerization, as will be discussed later. sigmaaldrich.comchemicalbook.comcookechem.com

The palladium-catalyzed cross-coupling reaction of geranyl chloride with aryl and alkenylgold(I) phosphanes is another example of its synthetic utility, affording α-substitution products that are valuable intermediates in organic synthesis. chemicalbook.com

Table 1: Examples of Specialized Chemical Compounds Synthesized from 2,6-Octadiene, 1-chloro-3,7-dimethyl-

CompoundClassSignificance
Epoxides of geranylphenyl ethersAgrochemicalInsect control agents
Cecropia Juvenile HormoneAgrochemicalInsect growth regulator
MoenocinolTerpenoidComplex natural product synthesis
Manoalide analogsTerpenoidPotential pharmacological agents
2-Methyl-6-geranylphenolPhenolMonomer for specialty polymers

Role in the Synthesis of Natural Product Analogs

The structural motif of 2,6-Octadiene, 1-chloro-3,7-dimethyl- is prevalent in a vast number of naturally occurring terpenoids. nih.gov Consequently, it is a logical and frequently employed starting material for the total synthesis and the creation of analogs of these complex natural products. Derivatives of geraniol (B1671447), for which geranyl chloride is a direct synthetic precursor, are versatile intermediates in the synthesis of a variety of terpenoid natural products. nih.gov

Biomimetic synthesis, an approach that mimics the biosynthetic pathways found in nature, often utilizes geranyl derivatives to construct complex polycyclic structures. The ability of the geranyl skeleton to undergo enzyme-like cyclizations under acidic conditions makes it a powerful tool for chemists seeking to replicate and expand upon nature's synthetic strategies. This approach has been successfully applied to the synthesis of various bioactive monocyclic terpenoids.

Monomer or Intermediate in Polymer Chemistry and Material Science

Beyond its applications in small molecule synthesis, 2,6-Octadiene, 1-chloro-3,7-dimethyl- also plays a role as an intermediate in the fields of polymer chemistry and material science. Its functional group and hydrocarbon structure can be exploited to create polymers with unique properties and to develop advanced materials.

Functionalized Polymers and Copolymers

While not typically used as a primary monomer for polymerization itself, geranyl chloride is instrumental as an intermediate in the synthesis of functionalized monomers. A prime example is the synthesis of 2-methyl-6-geranylphenol, which is prepared by the reaction of o-cresol and 1-chloro-3,7-dimethyl-2,6-octadiene. researchgate.net This geranyl-containing phenol can then undergo oxidative polymerization to produce poly(2-methyl-6-geranyl-1,4-phenyleneoxide). researchgate.net The incorporation of the geranyl group into the polymer backbone can impart desirable properties such as increased hydrophobicity, altered solubility, and potential for further chemical modification.

The synthesis of geranyl acrylate (B77674), through the esterification of geraniol (readily produced from geranyl chloride) with acryloyl chloride, provides another route to geranyl-functionalized polymers. researchgate.net This monomer can be polymerized using various radical polymerization techniques, and the resulting polymer offers multiple sites for post-polymerization functionalization due to the presence of the geranyl side chains. researchgate.net

Specialty Monomers for Advanced Materials Development

The unique chemical structure of the geranyl group makes it an attractive component for the development of specialty monomers and advanced materials. The introduction of the geranyl moiety can be used to tailor the surface properties of materials, for instance, in the creation of hydrophobic surfaces.

Research has demonstrated the functionalization of materials containing carboxylic acid groups with geranyl-amine molecules. nih.govmdpi.com This modification, which can be achieved on supports like iminodiacetic acid-Sepabeads and carboxymethylcellulose, results in "geranyl-functionalized materials." nih.govmdpi.com These materials have shown promise in the site-specific immobilization of proteins, which has potential applications in the development of novel biosensors and in facilitating chemical cascade processes for the sustainable production of drug intermediates. nih.govmdpi.com This demonstrates the potential of using geranyl chloride-derived intermediates to create advanced materials with tailored functionalities for biotechnological and biomedical applications.

Applications in Fragrance and Flavor Chemistry as a Synthetic Intermediate

Geranyl chloride serves as a crucial precursor in the synthesis of numerous fragrance and flavor compounds. Its primary role is as a starting material for the production of various geranyl esters, which are prized for their pleasant floral and fruity aromas.

The synthesis of these esters typically involves the reaction of geranyl chloride with a carboxylate salt or a carboxylic acid in the presence of a base. This nucleophilic substitution reaction replaces the chlorine atom with an ester group, leading to the formation of compounds like geranyl acetate (B1210297), geranyl propionate, and geranyl butyrate. These esters are integral components in the formulation of perfumes, cosmetics, soaps, detergents, and a wide range of food and beverage flavorings. jst.go.jpscentspiracy.com

Geranyl acetate, in particular, is a significant fragrance and flavor compound with a characteristic sweet, rosy, and fruity scent. scentspiracy.comfkit.hrresearchgate.net While it can be found in essential oils, industrial production heavily relies on synthetic routes, often starting from geraniol or its derivatives like geranyl chloride. jst.go.jpscentspiracy.comacs.org The conversion of geranyl chloride to geranyl acetate provides a cost-effective method for producing this widely used aroma chemical.

Below is a table summarizing some of the fragrance and flavor esters synthesized from geranyl chloride and their characteristic scents:

Ester DerivativeCommon NameResulting Fragrance/Flavor Profile
Geranyl AcetateGeranyl AcetateSweet, rosy, fruity, lavender
Geranyl PropionateGeranyl PropionateFruity, rosy
Geranyl ButyrateGeranyl ButyrateFruity, apple-like
Geranyl FormateGeranyl FormateFresh, green, rosy

The reactivity of geranyl chloride also allows for its use in the synthesis of other terpene-based aroma chemicals beyond simple esters, further expanding its importance in the fragrance and flavor industry.

Industrial Chemical Feedstock and Specialty Chemical Production

Beyond its role in the fragrance and flavor industry, 2,6-Octadiene, 1-chloro-3,7-dimethyl- is a valuable feedstock for the synthesis of a variety of specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.

One notable application is in the production of insect control agents. Geranyl chloride is used as an intermediate in the manufacture of epoxides of certain geranylphenyl ethers, which have been shown to disrupt the normal development of insects. google.com This application highlights the compound's utility in the agrochemical sector.

Furthermore, geranyl chloride is employed as a starting reagent in the synthesis of several complex organic molecules, including:

Moenocinol: A C25 compound. sigmaaldrich.com

2-methyl-6-geranylphenol . sigmaaldrich.com

Manoalide and seco-manoalide analogs . sigmaaldrich.com

The palladium-catalyzed cross-coupling reactions of geranyl chloride with organometallic reagents are also utilized to form new carbon-carbon bonds, leading to the creation of more complex molecules with potential applications in pharmaceuticals and materials science. chemicalbook.com

The industrial production of geranyl chloride itself can be achieved through various methods, including the reaction of geraniol with reagents like thionyl chloride or through the telomerization of prenyl chloride with isoprene (B109036). orgsyn.orgresearchgate.net The availability of efficient synthetic routes to geranyl chloride ensures its continued supply as an important industrial intermediate.

The following table outlines key industrial applications of 2,6-Octadiene, 1-chloro-3,7-dimethyl-:

Industrial SectorApplication
AgrochemicalIntermediate for insect control agents
Organic SynthesisStarting material for complex molecules (e.g., moenocinol)
Specialty ChemicalsPrecursor for various specialty organic compounds

Environmental Fate and Degradation Pathways of 2,6 Octadiene, 1 Chloro 3,7 Dimethyl Chemical Perspective

Hydrolytic Stability and Degradation Kinetics in Aquatic Environments

The hydrolytic stability of 2,6-Octadiene, 1-chloro-3,7-dimethyl- in aquatic environments is expected to be relatively low due to its classification as an allylic halide. Allylic halides are known to be susceptible to nucleophilic substitution reactions, including hydrolysis, where a water molecule acts as the nucleophile. The degradation kinetics in aquatic systems are influenced by factors such as temperature, pH, and the presence of other nucleophiles.

The hydrolysis of 2,6-Octadiene, 1-chloro-3,7-dimethyl- can proceed through two primary mechanisms: unimolecular nucleophilic substitution (SN1) and bimolecular nucleophilic substitution (SN2).

SN1 Pathway: This pathway involves a two-step mechanism. The first and rate-determining step is the departure of the chloride leaving group to form a resonance-stabilized allylic carbocation. This carbocation is relatively stable due to the delocalization of the positive charge across the adjacent double bond. In the second step, a water molecule attacks the carbocation to form an oxonium ion, which then deprotonates to yield the corresponding allylic alcohol, geraniol (B1671447). The rate of the SN1 reaction is primarily dependent on the concentration of the substrate and is favored in polar protic solvents like water, which can stabilize the intermediate carbocation.

SN2 Pathway: In this single-step mechanism, a water molecule directly attacks the carbon atom bonded to the chlorine, displacing the chloride ion. This pathway is more sterically hindered for a substituted allylic halide like geranyl chloride.

Table 1: Predicted Hydrolytic Degradation of 2,6-Octadiene, 1-chloro-3,7-dimethyl-

Parameter Description
Reaction Type Nucleophilic Substitution (Hydrolysis)
Primary Mechanism SN1 (unimolecular nucleophilic substitution)
Reactants 2,6-Octadiene, 1-chloro-3,7-dimethyl- and Water
Primary Product Geraniol
Influencing Factors Temperature, pH, Solvent Polarity

Photochemical Transformation Mechanisms under Simulated Environmental Conditions

Photochemical transformation is a crucial degradation pathway for many organic compounds in the environment, driven by the absorption of solar radiation. For 2,6-Octadiene, 1-chloro-3,7-dimethyl-, with its two carbon-carbon double bonds, direct and indirect photolysis are potential transformation mechanisms.

Direct Photolysis: This process involves the direct absorption of photons by the molecule, leading to an excited state that can then undergo various reactions such as isomerization, rearrangement, or fragmentation. While the chromophores in geranyl chloride (the C=C double bonds) absorb UV radiation, the extent of direct photolysis in the environment depends on the overlap between the compound's absorption spectrum and the solar spectrum at the Earth's surface.

Indirect Photolysis: This is often a more significant pathway for the photochemical degradation of organic compounds in natural waters. It involves the reaction of the compound with photochemically generated reactive species, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and organic triplet states, which are formed from the irradiation of naturally occurring photosensitizers like dissolved organic matter (DOM).

A key photochemical reaction for alkenes in the atmosphere and potentially in surface waters is ozonolysis . Ozone (O₃), present in the troposphere and also formed in polluted aquatic environments, can react readily with the carbon-carbon double bonds of 2,6-Octadiene, 1-chloro-3,7-dimethyl-. The Criegee mechanism describes this reaction, which proceeds through the formation of a primary ozonide (molozonide), followed by rearrangement to a more stable secondary ozonide. This ozonide can then be cleaved under reductive or oxidative work-up conditions, which can be mimicked by environmental conditions, to yield a variety of smaller carbonyl compounds.

Under typical environmental conditions, the ozonolysis of the two double bonds in 2,6-Octadiene, 1-chloro-3,7-dimethyl- would be expected to yield a mixture of aldehydes and ketones. Cleavage of the 2,3-double bond would likely produce 4-methyl-4-pentenal and chloroacetaldehyde, while cleavage of the 6,7-double bond would lead to acetone and 4-chloro-2-methyl-2-butenal.

Table 2: Potential Photochemical Transformation Products of 2,6-Octadiene, 1-chloro-3,7-dimethyl- via Ozonolysis

Double Bond Cleaved Potential Carbonyl Products
C2=C34-Methyl-4-pentenal and Chloroacetaldehyde
C6=C7Acetone and 4-Chloro-2-methyl-2-butenal

Oxidative Degradation Pathways in Environmental Matrices

Oxidative degradation is a major transformation pathway for organic compounds in the environment, primarily mediated by highly reactive oxygen species (ROS). The most important of these in both the atmosphere and aquatic systems is the hydroxyl radical (•OH).

Hydroxyl radicals are powerful, non-selective oxidizing agents that can react rapidly with most organic molecules. The reaction of •OH with 2,6-Octadiene, 1-chloro-3,7-dimethyl- is expected to be fast due to the presence of the electron-rich C=C double bonds and allylic C-H bonds. The primary mechanisms of attack by hydroxyl radicals on alkenes are:

Addition to the Double Bonds: The hydroxyl radical can add to either of the carbon atoms of the double bonds, forming a carbon-centered radical. This is often the dominant pathway for alkenes. This radical can then react further with molecular oxygen to form a peroxy radical, initiating a chain of oxidation reactions that can lead to the formation of a variety of oxygenated products, including alcohols, aldehydes, ketones, and carboxylic acids, and ultimately to mineralization (conversion to CO₂, H₂O, and HCl).

Hydrogen Abstraction: The hydroxyl radical can abstract a hydrogen atom from the C-H bonds, particularly the allylic hydrogens which are weaker. This also forms a carbon-centered radical that can undergo further oxidation.

Table 3: Predicted Oxidative Degradation of 2,6-Octadiene, 1-chloro-3,7-dimethyl- by Hydroxyl Radicals

Reaction Mechanism Initial Step Subsequent Reactions Potential Products
Addition •OH adds to a C=C double bondReaction with O₂, radical chain reactionsHydroxylated and carbonylated compounds
Abstraction •OH abstracts an allylic H atomReaction with O₂, radical chain reactionsOxygenated derivatives, potential for epoxidation

Future Research Directions and Unexplored Avenues in 2,6 Octadiene, 1 Chloro 3,7 Dimethyl Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity in Transformations

The synthesis and transformation of geranyl chloride can be significantly improved through the development of innovative catalytic systems. Current research points towards the use of solid acid catalysts to enhance reaction efficiency and selectivity. For instance, the telomerization of prenyl chloride with isoprene (B109036) in the presence of a solid acid SO42-/Fe2O3 catalyst has been investigated for preparing geranyl chloride. researchgate.net This approach aims to provide higher conversion rates and selectivity under optimized conditions. researchgate.net

Future research could focus on designing and synthesizing novel heterogeneous catalysts, such as modified zeolites, metal-organic frameworks (MOFs), or functionalized nanoparticles. These catalysts could offer improved performance in terms of activity, selectivity, and reusability, leading to more sustainable and cost-effective synthetic processes. Furthermore, the development of bio-inspired catalysts could enable mild and highly selective transformations of the geranyl chloride backbone, mimicking the precision of enzymatic reactions. rsc.org

Table 1: Comparison of Catalytic Systems for Geranyl Chloride Synthesis

Catalyst System Reactants Key Advantages Research Focus
Solid Superacid (e.g., SO42-/Fe2O3) Prenyl chloride, Isoprene Heterogeneous, potentially reusable, enhanced selectivity. researchgate.net Optimization of catalyst preparation and reaction conditions. researchgate.net
Traditional Lewis Acids Geraniol (B1671447), Chlorinating Agent Established methodology. google.com Improving selectivity, minimizing side products.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of geranyl chloride synthesis and its subsequent transformations into continuous-flow chemistry and automated platforms represents a significant leap forward in chemical manufacturing. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat transfer, precise control over reaction parameters, improved safety, and the potential for higher yields and purity. beilstein-journals.org

Given that reactions involving intermediates like geranyl chloride can be exothermic, the high surface-to-volume ratio of microreactors used in flow chemistry allows for efficient thermal management, preventing hotspots and the formation of byproducts. beilstein-journals.orgnih.gov The application of flow chemistry has been successfully demonstrated for related compounds, such as the synthesis of geranyl acetate (B1210297) from geraniol, highlighting the feasibility of this technology for terpene derivatives. beilstein-journals.org Future work should focus on developing robust and scalable continuous-flow processes for the production of geranyl chloride itself and its direct integration into multi-step syntheses of complex molecules without the need for isolating intermediates. unimi.it

Advanced Materials Science Applications Derived from 2,6-Octadiene, 1-chloro-3,7-dimethyl-

While geranyl chloride is primarily recognized as a synthetic intermediate, its potential as a monomer or precursor for advanced materials remains a largely unexplored avenue. sigmaaldrich.com The reactive chloride group and the unsaturated carbon-carbon bonds within its structure provide functional handles for polymerization and chemical modification.

Future research could explore the synthesis of novel polymers and copolymers incorporating the geranyl moiety. These terpene-based materials could exhibit unique properties such as biodegradability, specific thermal or mechanical characteristics, and interesting optical or biomedical functionalities. Potential applications could be found in the development of:

Biocompatible Polymers: For use in medical devices or drug delivery systems.

Sustainable Plastics: As a renewable alternative to petroleum-based polymers.

Functional Coatings: Leveraging the chemical properties of the terpene backbone for applications requiring specific surface characteristics.

Deeper Understanding of Electronic Structure and Reactivity Through Emerging Theoretical Methods

A profound understanding of the electronic structure and reactivity of geranyl chloride is crucial for designing more efficient and selective synthetic transformations. Subtle structural differences in derivatives of this compound can significantly impact their effectiveness as electrophiles in chemical reactions. acs.orgnih.gov

Future research should leverage advanced theoretical and computational methods, such as density functional theory (DFT) and ab initio calculations, to:

Map detailed reaction pathways and transition states for various transformations.

Predict the regioselectivity and stereoselectivity of reactions involving geranyl chloride.

Design novel derivatives with tailored electronic properties for specific synthetic applications.

These theoretical insights will be invaluable for guiding experimental work and accelerating the development of new synthetic methodologies. acs.org

Exploration of Unconventional Synthetic Routes and Bio-Catalytic Pathways

Moving beyond traditional synthetic methods, the exploration of unconventional and bio-catalytic routes for the synthesis of geranyl chloride offers promising opportunities for greener and more efficient processes. While established methods involve reacting geraniol with reagents like thionyl chloride or phosphorus trichloride (B1173362), alternative pathways are being investigated. ontosight.aigoogle.comorgsyn.org One such novel process involves the reaction of geraniol with chlorodimethylformiminium chloride. google.com

The field of biocatalysis presents a particularly exciting frontier. Enzymes, such as lipases and monooxygenases, have demonstrated high efficiency and selectivity in the synthesis of related terpene derivatives like geranyl acetate. jst.go.jpnih.gov The enzymatic synthesis of aroma compounds and the use of whole-cell biocatalysts for complex transformations showcase the potential of this approach. nih.govrsc.org Future research could focus on:

Enzyme Discovery and Engineering: Identifying or engineering enzymes that can directly catalyze the chlorination of geraniol to geranyl chloride with high selectivity.

Metabolic Engineering: Designing microbial cell factories, such as engineered E. coli or yeast, that can produce geranyl chloride from simple feedstocks by hijacking and modifying natural biosynthetic pathways like the mevalonate (B85504) pathway. researchgate.net

Chemo-enzymatic Cascades: Combining chemical and biological catalysis in sequential, one-pot reactions to build complex molecules from geranyl chloride. rsc.org

These bio-catalytic and unconventional approaches could lead to more sustainable and economically viable methods for producing this important chemical intermediate.

Q & A

Q. What is a reliable synthetic method for preparing 2,6-Octadiene, 1-chloro-3,7-dimethyl- (Geranyl Chloride), and how can reaction efficiency be optimized?

A validated synthesis involves reacting geraniol with carbon tetrachloride and tri-n-butylphosphine under reflux conditions. The procedure requires anhydrous solvents and precise stoichiometric ratios (geraniol:CCl₄ = 1:1.2 mol) to minimize side reactions like isomerization. Reaction monitoring via thin-layer chromatography (TLC) or GC-MS is recommended to confirm completion. For optimization, ensure rigorous exclusion of moisture and use freshly distilled reagents to improve yields (typically 85–90%) .

Q. How can researchers verify the purity and structural identity of Geranyl Chloride after synthesis?

Key analytical methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention indices and fragmentation patterns with published standards (e.g., NIST Chemistry WebBook data). Geranyl chloride typically elutes at RI ≈ 1250–1300 on non-polar columns .
  • NMR Spectroscopy: Characteristic signals include δ 1.60–1.70 ppm (methyl groups on diene) and δ 5.10–5.40 ppm (olefinic protons) in 1H^1H-NMR. 13C^{13}C-NMR should show resonances for the chlorinated carbon (δ ~40–45 ppm) .
  • Elemental Analysis: Validate molecular formula (C₁₀H₁₇Cl) with ≤0.3% deviation from theoretical values.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., mass spectra vs. NMR) for Geranyl Chloride be resolved?

Discrepancies often arise from isomerization or impurities. For example:

  • Mass Spectra: The base peak at m/z 121 may correspond to allylic cleavage fragments (C₈H₁₃Cl⁺). Cross-reference with EPA/NIH spectral databases to confirm dominant fragmentation pathways .
  • Isomerization Artifacts: Geranyl chloride can isomerize to neryl chloride (Z-isomer) under acidic or thermal conditions. Use chiral GC columns or polarimetry to distinguish stereoisomers .
  • Resolution Strategy: Validate data against authenticated standards (e.g., NIST reference spectra) and replicate analyses under inert atmospheres .

Q. What experimental designs are suitable for studying the reactivity of Geranyl Chloride in carbonyl-olefin metathesis reactions?

Geranyl chloride serves as a model substrate for olefin metathesis due to its conjugated diene system. Key considerations:

  • Catalyst Selection: Use FeCl₃ or Ru-based catalysts to assess regioselectivity. Monitor reaction progress via 1H^1H-NMR for olefin signal shifts (δ 5.0–6.0 ppm) .
  • Kinetic Studies: Vary temperature (25–80°C) and solvent polarity (e.g., dichloromethane vs. toluene) to determine activation parameters.
  • Byproduct Analysis: Identify chlorinated byproducts (e.g., allylic chlorides) via high-resolution MS and isotopic labeling.

Methodological Notes

  • Safety: Geranyl chloride is moisture-sensitive and may release HCl vapors. Use Schlenk techniques and consult OSHA/NIOSH guidelines for handling chlorinated compounds .
  • Data Validation: Cross-check spectral data with NIST or EPA/NIH databases to address inconsistencies. For CAS registry conflicts (e.g., 5389-87-7 vs. 4490-10-2), prioritize peer-reviewed syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.